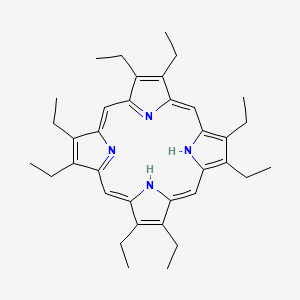

Octaethylporphine

Descripción general

Descripción

Octaetilporfina: es un compuesto orgánico que es un derivado de los pigmentos de hemo que se encuentran en la naturaleza. Es un sólido de color morado oscuro que es soluble en disolventes orgánicos. La octaetilporfina se utiliza en la preparación de modelos para el grupo prostético en las proteínas hemo. El compuesto es conocido por su simetría cuádruple, que simplifica el análisis espectroscópico en comparación con otras porfirinas .

Aplicaciones Científicas De Investigación

Photonic and Optoelectronic Applications

1.1 Light Harvesting and Energy Transfer

Octaethylporphyrin is utilized in the development of light-harvesting systems due to its ability to absorb light efficiently and transfer energy. This characteristic is particularly useful in the design of solar cells and artificial photosynthesis systems. Research has demonstrated that incorporating Octaethylporphyrin into photovoltaic materials can enhance their efficiency by improving light absorption and energy conversion rates .

1.2 Sensors and Chemical Detection

The compound has been employed in the fabrication of sensors for detecting various chemical species. Its ability to undergo reversible oxidation and reduction reactions makes it suitable for electrochemical sensors. For instance, inkjet-printed films containing Octaethylporphyrin have been developed for optoelectronic nose applications, allowing for the detection of volatile organic compounds .

Catalytic Applications

2.1 Catalysis in Organic Reactions

Octaethylporphyrin acts as a catalyst in various organic reactions due to its metalation properties. When coordinated with metals such as zinc or copper, it exhibits catalytic activity in oxidation reactions. For example, Octaethylporphyrin zinc(II) has been shown to catalyze the oxidation of organic substrates effectively .

2.2 Environmental Remediation

The compound's catalytic properties are also being explored for environmental applications, particularly in the degradation of pollutants. Studies indicate that metalated forms of Octaethylporphyrin can facilitate the breakdown of hazardous organic compounds in wastewater treatment processes .

Biological Applications

3.1 Drug Delivery Systems

Octaethylporphyrin has potential applications in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its lipophilic nature allows it to cross biological membranes easily, making it a candidate for targeted drug delivery .

3.2 Photodynamic Therapy

In medical applications, Octaethylporphyrin is being investigated for use in photodynamic therapy (PDT) for cancer treatment. The compound can be activated by specific wavelengths of light to produce reactive oxygen species that can selectively destroy cancer cells while minimizing damage to surrounding healthy tissue .

Material Science Applications

4.1 Thin Film Technology

The formation of Langmuir-Blodgett films using Octaethylporphyrin has been studied extensively for their potential use in electronic devices and sensors. These films exhibit unique electronic properties that can be harnessed for developing advanced materials with tailored functionalities .

4.2 Nanotechnology

Nanoparticles coated with Octaethylporphyrin have been developed for various applications including imaging and drug delivery. The incorporation of this compound into nanoparticle formulations enhances their stability and biocompatibility while providing unique optical properties .

Case Studies

Mecanismo De Acción

El mecanismo de acción de la octaetilporfina implica su capacidad de coordinarse con iones metálicos, formando complejos estables. Estos complejos pueden sufrir diversas reacciones químicas, como la oxidación y la reducción, que son cruciales para su función en la catálisis y las aplicaciones de detección .

Análisis Bioquímico

Biochemical Properties

Octaethylporphine plays a significant role in biochemical reactions, particularly in the formation of transition metal porphyrin complexes. As its conjugate base, this compound forms a range of transition metal porphyrin complexes, including Fe(OEP)Cl, Ni(OEP), and Cu(OEP) . These complexes are used to model the prosthetic groups in heme proteins, which are essential for various biological processes such as oxygen transport and electron transfer. The interactions between this compound and these metal ions are crucial for understanding the structure and function of heme proteins.

Cellular Effects

This compound has been shown to influence various cellular processes. It is used in the preparation of biocompatible fluorescent core-shell nanoparticles for ratiometric oxygen sensing . These nanoparticles exhibit low cytotoxic effects and are easily taken up by cells, indicating that this compound can be used for targeted intracellular oxygen sensing. Additionally, this compound has been found to enhance ATP production, thereby improving exercise efficiency . This suggests that this compound can positively impact cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with transition metals. These complexes mimic the structure of naturally occurring heme proteins, allowing researchers to study their biochemical properties in detail . This compound’s interactions with metal ions involve coordination bonds, which are essential for the stability and function of the resulting complexes. These interactions can lead to enzyme inhibition or activation, depending on the specific metal ion and the biological context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to these conditions can lead to degradation of the compound, which may impact its effectiveness in biochemical assays. Additionally, the long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating that its impact on cellular processes can vary over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance ATP production and improve exercise efficiency . At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to heme metabolism. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of heme proteins . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within cells can also be influenced by factors such as pH and the presence of other biomolecules.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can interact with target biomolecules and exert its effects This localization is often mediated by targeting signals or post-translational modifications that direct this compound to specific organelles

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La octaetilporfina se prepara mediante la condensación de 3,4-dietilpirrol con formaldehído. Esta reacción generalmente implica calentar los reactivos en presencia de un catalizador ácido .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial de octaetilporfina no están ampliamente documentados, la síntesis generalmente sigue los mismos principios que la preparación de laboratorio, con la ampliación de las condiciones de reacción para acomodar cantidades mayores .

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: La octaetilporfina puede sufrir reacciones de oxidación, especialmente cuando se coordina con iones metálicos.

Reducción: Las reacciones de reducción también son posibles, especialmente en presencia de agentes reductores.

Reactivos y Condiciones Comunes:

Oxidación: El peróxido de hidrógeno se utiliza comúnmente como agente oxidante.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios compuestos halogenados para reacciones de sustitución.

Principales Productos:

Oxidación: Los principales productos de las reacciones de oxidación dependen del ion metálico específico coordinado con la porfirina.

Reducción: Formas reducidas del complejo porfirina.

Sustitución: Derivados de porfirina sustituidos con diferentes grupos funcionales.

Comparación Con Compuestos Similares

Compuestos Similares:

Tetrafenilporfirina: A diferencia de la octaetilporfina, la tetrafenilporfirina tiene grupos fenilo en las posiciones meso, que proporcionan protección estérica y alteran sus propiedades químicas.

Singularidad: La octaetilporfina es única debido a su simetría cuádruple y sus posiciones meso no protegidas, lo que la convierte en un modelo más preciso para las porfirinas que ocurren naturalmente en comparación con otros análogos sintéticos .

Actividad Biológica

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine (often referred to as Octaethylporphyrin or OEP) is a synthetic porphyrin compound with significant biological implications. This article examines its biological activity, including its role in photodynamic therapy (PDT), its interactions with metal ions, and its potential applications in cancer treatment and other therapeutic areas.

- Molecular Formula : C36H46N4

- Molecular Weight : 534.79 g/mol

- CAS Number : 2683-82-1

- IUPAC Name : 2,3,7,8,12,13,17,18-octaethylporphyrin

Photodynamic Therapy (PDT)

OEP has been extensively studied for its application in photodynamic therapy. PDT involves the use of photosensitizing agents that produce reactive oxygen species (ROS) upon light activation.

-

Mechanism of Action :

- Upon irradiation with light of a specific wavelength (typically around 400 nm), OEP generates singlet oxygen (), which can induce apoptosis in cancer cells.

- The efficacy of OEP in PDT has been shown to enhance when combined with other therapeutic agents.

-

Case Studies :

- A study demonstrated that OEP combined with rutoside significantly increased the cytotoxicity against melanoma cells by inducing oxidative stress and cell cycle arrest .

- Another investigation reported that the combination of olaparib (a chemotherapy drug) and PDT using OEP resulted in a substantial reduction in tumor size in gastric cancer models while minimizing side effects .

Metal Complexation

OEP can form complexes with various metal ions such as zinc(II), iron(III), cobalt(II), and nickel(II). These metal complexes exhibit unique biological activities:

- Zinc(II) Complex :

- Iron(III) Complex :

In Vitro Studies

Research indicates that OEP exhibits significant cytotoxic effects on various cancer cell lines when activated by light. For instance:

- In vitro studies on lung cancer cell lines showed that OEP induced apoptosis through ROS generation when exposed to light .

- The effectiveness of OEP as a photosensitizer was compared to other porphyrins, showing superior performance in generating singlet oxygen under similar conditions .

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of OEP:

Propiedades

IUPAC Name |

2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h17-20,37-38H,9-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIIGRBIXXECHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062589 | |

| Record name | Octaethylporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-82-1 | |

| Record name | 2,3,7,8,12,13,17,18-Octaetioporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine, 2,3,7,8,12,13,17,18-octaethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octaethylporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7,8,12,13,17,18-Octaetioporphyrin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD85YF7CEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.